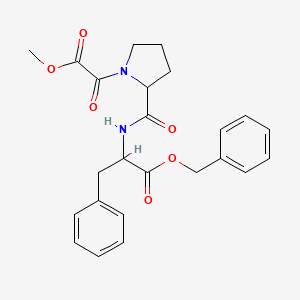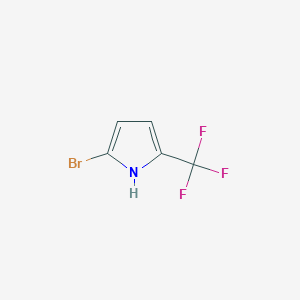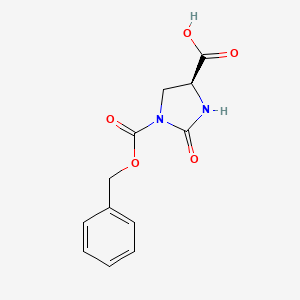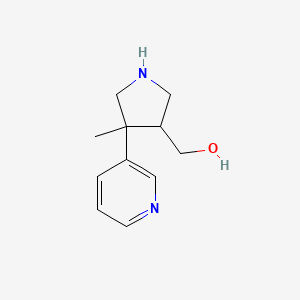![molecular formula C13H9ClN2O B12112142 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine CAS No. 69657-64-3](/img/structure/B12112142.png)
2-(4-Chlorophenyl)benzo[d]oxazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)benzo[d]oxazol-6-amine: is a chemical compound with the following structural formula:
ClC6H4C6H3NO
It belongs to the oxazoles class of heterocyclic compounds. The compound features a benzoxazole ring fused with a phenyl group, where the chlorine atom is attached to the phenyl ring. Benzoxazoles exhibit diverse biological and synthetic applications due to their unique structure.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine. One common method involves cyclization of 4-chloroaniline with salicylaldehyde under appropriate conditions. The reaction proceeds through an intramolecular condensation to form the benzoxazole ring.
Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetic acid. Acidic or basic catalysts may be employed to facilitate the cyclization. Heating the reaction mixture promotes the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Análisis De Reacciones Químicas
Reactivity: 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group (if present) or other functional groups can occur.
Substitution: Substitution reactions at the phenyl ring or the oxazole nitrogen are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (using palladium on carbon, Pd/C) can reduce functional groups.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the chlorine atom.
Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways and product characterization is essential.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Probes: Benzoxazoles exhibit fluorescence properties, making them useful as fluorescent probes in analytical chemistry.
Organic Synthesis: They serve as building blocks for more complex molecules.
Biological Imaging: Fluorescent derivatives of benzoxazoles are employed in cellular imaging studies.
Drug Discovery: Researchers explore their potential as drug candidates due to their diverse reactivity.
Dye Synthesis: Benzoxazoles contribute to the production of dyes and pigments.
Material Science: Their unique structure influences material properties.
Mecanismo De Acción
The exact mechanism by which 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparación Con Compuestos Similares
While benzoxazoles share structural similarities, each compound has distinct properties. Notable similar compounds include:
- 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine
- Other halogen-substituted benzoxazoles
Propiedades
Número CAS |
69657-64-3 |
|---|---|
Fórmula molecular |
C13H9ClN2O |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2 |
Clave InChI |
XVCHBGBTMDMWAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)




![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)

![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)


